molecular formula C20H25NO3 B2914600 Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate CAS No. 2418673-73-9

Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate

Cat. No.: B2914600
CAS No.: 2418673-73-9
M. Wt: 327.424
InChI Key: ZEKPCBCAINJWNU-UHFFFAOYSA-N
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Description

Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate is a complex organic compound that features a naphthalene ring system substituted with an aziridine moiety and a methoxy group

Preparation Methods

The synthesis of Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate typically involves multiple steps:

    Formation of the aziridine ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the aziridine to the naphthalene ring: This step involves the nucleophilic substitution of a halogenated naphthalene derivative with the aziridine compound.

    Esterification: The final step involves the esterification of the naphthalene derivative with methanol and an acid catalyst to form the methyl ester.

Chemical Reactions Analysis

Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.

    Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate can be compared with other similar compounds:

    Methyl 2-(5-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate: This compound has a cyclopropylmethyl group instead of a 2-methylpropyl group, which may result in different chemical and biological properties.

    This compound: This compound has a similar structure but may have different substituents on the naphthalene ring, leading to variations in reactivity and applications.

Properties

IUPAC Name

methyl 2-[5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-14(2)11-21-12-16(21)13-24-19-9-5-7-17-15(10-20(22)23-3)6-4-8-18(17)19/h4-9,14,16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKPCBCAINJWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=CC3=C(C=CC=C32)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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